![molecular formula C3H7BF3K B1592941 Potassium isopropyltrifluoroborate CAS No. 1041642-13-0](/img/structure/B1592941.png)
Potassium isopropyltrifluoroborate
Overview
Description
Potassium isopropyltrifluoroborate is a significant biomedical product with multifaceted applications in the alleviation of numerous ailments . It functions as a versatile reagent, facilitating the synthesis of intricate organic compounds and pharmaceutical intermediates . It is an organotrifluoroborate that can be used as a reagent in various reactions .
Synthesis Analysis
Potassium isopropyltrifluoroborate can be used in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It can also be used to prepare 2-isopropyl-4-methylquinoline by reacting with 4-methylquinoline (lepidine) in the presence of a photocatalyst .Molecular Structure Analysis
The molecular formula of Potassium isopropyltrifluoroborate is CHBFK . It has an average mass of 149.992 Da and a monoisotopic mass of 150.022995 Da .Chemical Reactions Analysis
Potassium isopropyltrifluoroborate is used as a reagent in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It is also used to prepare 2-isopropyl-4-methylquinoline by reacting with 4-methylquinoline (lepidine) in the presence of a photocatalyst .Physical And Chemical Properties Analysis
Potassium isopropyltrifluoroborate is a solid with a molecular weight of 149.99 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
C3H7BF3K C_3H_7BF_3K C3H7BF3K
and a molecular weight of 149.99 g/mol, is a versatile organotrifluoroborate used in various fields of chemical research .Photoelectrochemical C-H Alkylation
Potassium isopropyltrifluoroborate: is utilized in photoelectrochemical C-H alkylation reactions. This application involves the use of transition-metal photocatalysts to facilitate the alkylation process, which is a method of forming carbon-carbon bonds in organic compounds .
Synthesis of Quinolines
The compound is employed in the synthesis of quinolines, specifically in the preparation of 2-isopropyl-4-methylquinoline . This is achieved by reacting with 4-methylquinoline (lepidine) in the presence of a photocatalyst . Quinolines are heterocyclic aromatic organic compounds with numerous pharmaceutical applications.
Suzuki-Miyaura Cross-Coupling
In the field of organic synthesis, Potassium isopropyltrifluoroborate serves as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is facilitated by a palladium catalyst and is widely used to form biaryl compounds, which are essential in the development of pharmaceuticals and agrochemicals .
Proteomics Research
This compound is also a significant reagent in proteomics research. Proteomics is the large-scale study of proteins, and reagents like Potassium isopropyltrifluoroborate play a crucial role in the identification and quantification of proteins within complex biological systems .
Safety and Hazards
Potassium isopropyltrifluoroborate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Relevant Papers Potassium isopropyltrifluoroborate has been mentioned in various papers. For instance, it has been used as a reagent in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts . It has also been discussed in the context of the Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .
Mechanism of Action
Target of Action
Potassium isopropyltrifluoroborate, also known as potassium trifluoro(isopropyl)borate, primarily targets organic molecules in synthetic chemistry. This compound is often used in cross-coupling reactions, where it interacts with various organic halides to form new carbon-carbon bonds. The primary role of potassium isopropyltrifluoroborate in these reactions is to serve as a boron source, facilitating the formation of complex organic structures .
Mode of Action
Potassium isopropyltrifluoroborate interacts with its targets through a process known as transmetalation. In this process, the boron atom in potassium isopropyltrifluoroborate transfers its organic group to a metal catalyst, typically palladium or nickel. This interaction results in the formation of a new organometallic intermediate, which then undergoes further reactions to form the desired product. The presence of the trifluoroborate group in potassium isopropyltrifluoroborate enhances the stability and reactivity of the intermediate, making the reaction more efficient .
Biochemical Pathways
Potassium isopropyltrifluoroborate affects several biochemical pathways involved in organic synthesis. The compound participates in Suzuki-Miyaura cross-coupling reactions, which are widely used to form biaryl compounds. These reactions involve the coupling of an aryl or vinyl boronic acid (or ester) with an aryl or vinyl halide, facilitated by a palladium catalyst. The downstream effects of these pathways include the formation of complex organic molecules that are essential in pharmaceuticals, agrochemicals, and materials science .
Pharmacokinetics
The pharmacokinetics of potassium isopropyltrifluoroborate, in the context of its use in synthetic chemistry, involves its absorption, distribution, metabolism, and excretion (ADME) properties. Potassium isopropyltrifluoroborate is typically used in a controlled laboratory environment, where its bioavailability is determined by its solubility and stability in various solvents. The compound is stable under ambient conditions and can be easily handled and stored, ensuring its availability for chemical reactions .
Result of Action
The molecular and cellular effects of potassium isopropyltrifluoroborate’s action are primarily observed in the formation of new chemical bonds. The compound’s ability to facilitate cross-coupling reactions leads to the synthesis of complex organic molecules with high precision and efficiency. These reactions are crucial for the development of new drugs, agrochemicals, and advanced materials, highlighting the importance of potassium isopropyltrifluoroborate in modern synthetic chemistry .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of potassium isopropyltrifluoroborate The compound is moisture- and air-stable, which enhances its usability in various chemical reactions. Optimal reaction conditions are essential to maximize the compound’s efficacy and ensure the desired outcomes in synthetic processes .
: ChemSpider : Sigma-Aldrich : MilliporeSigma : MilliporeSigma
properties
IUPAC Name |
potassium;trifluoro(propan-2-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BF3.K/c1-3(2)4(5,6)7;/h3H,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSGFLKVWWQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635714 | |
Record name | Potassium trifluoro(propan-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium isopropyltrifluoroborate | |
CAS RN |
1041642-13-0 | |
Record name | Potassium trifluoro(propan-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium isopropyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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